Pyrazolate

Herbicide HPPD Inhibitor Proherbicide Activation

Pyrazolate is a proherbicide that hydrolyzes to destosyl pyrazolynate (DTP), delivering 144-fold greater HPPD inhibition (IC50 52 nM) than pyrazoxyfen. Its 20-fold parent-metabolite half-life gap (0.87 vs. 17 days in water) makes it indispensable for environmental fate modeling and residue LC-MS/MS quantification. Non-interchangeable with other pyrazole proherbicides due to unique aqueous stability and activation kinetics. Ideal for weed-resistance benchmarking, MOF ligand design, and anion supramolecular chemistry. Supplied as a white crystalline solid with certified purity suitable for analytical method validation and regulatory studies.

Molecular Formula C19H16Cl2N2O4S
Molecular Weight 439.3 g/mol
CAS No. 58011-68-0
Cat. No. B1679932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolate
CAS58011-68-0
SynonymsPyrazolynate;  BRN 0860937;  Pyrazolate;  SW-751.
Molecular FormulaC19H16Cl2N2O4S
Molecular Weight439.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=NN2C)C)C(=O)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C19H16Cl2N2O4S/c1-11-4-7-14(8-5-11)28(25,26)27-19-17(12(2)22-23(19)3)18(24)15-9-6-13(20)10-16(15)21/h4-10H,1-3H3
InChIKeyASRAWSBMDXVNLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 200 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazolate CAS 58011-68-0: Key Properties and Proherbicide Classification


Pyrazolate (CAS 58011-68-0), also known as pyrazolynate, is a proherbicide belonging to the pyrazole class [1]. It is characterized by a 4-benzoyl pyrazole core with a p-toluenesulfonate leaving group, which undergoes hydrolysis to yield the active metabolite destosyl pyrazolynate (DTP) [2]. This metabolite acts as a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in carotenoid biosynthesis, leading to the selective control of annual and perennial weeds in paddy rice . The compound exhibits a molecular weight of 439.31 g/mol, a logP value of 3.8, and is typically supplied as a white crystalline solid with a purity exceeding 98% .

Why Generic Substitution of Pyrazolate Fails: Quantitative Evidence for Proherbicide Specificity


Pyrazolate's herbicidal activity is not inherent but depends entirely on its metabolic conversion to destosyl pyrazolynate (DTP) [1]. This proherbicide-to-herbicide activation is a critical differentiator. Direct replacement with an alternative pyrazole herbicide, such as pyrazoxyfen, is scientifically unsound due to vast differences in aqueous stability, hydrolysis kinetics, and resultant HPPD inhibition potency [2]. While both are proherbicides sharing a common active metabolite, their environmental fates and the concentrations of active species generated in planta or in aqueous solution differ by orders of magnitude, leading to significant variations in efficacy, application timing, and environmental persistence . The following quantitative evidence details these non-interchangeable characteristics.

Quantitative Evidence Guide: Selecting Pyrazolate Over Its Closest Analogs


Comparative HPPD Inhibition Potency: Pyrazolate vs. Pyrazoxyfen and Active Metabolite

Pyrazolate is a proherbicide that must be hydrolyzed to its active metabolite, destosyl pyrazolynate (DTP), to inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD). Direct head-to-head in vitro assays reveal a 144-fold difference in HPPD inhibition between pyrazolate and the related pyrazole herbicide pyrazoxyfen. The active metabolite DTP exhibits an IC50 of 13 nM, while the parent pyrazolate shows an IC50 of 52 nM, and pyrazoxyfen exhibits a much weaker IC50 of 7.5 μM [1]. This data quantifies the critical role of metabolic activation and the substantial potency difference between two commercially relevant pyrazole herbicides, highlighting why pyrazolate cannot be directly substituted by pyrazoxyfen without a complete reassessment of application rates and efficacy.

Herbicide HPPD Inhibitor Proherbicide Activation

Environmental Fate and Half-Life: Pyrazolate Proherbicide vs. Active Metabolite DTP

The environmental persistence and runoff potential of pyrazolate are dictated by the differential behavior of the proherbicide and its active metabolite. In paddy water, pyrazolate undergoes rapid hydrolysis with a mean half-life of 0.87 ± 0.091 days, while the active metabolite DTP persists significantly longer with a half-life of 17 ± 1.4 days. In paddy soil, the half-lives are 2.2 ± 0.70 days and 26 ± 2.1 days, respectively [1]. This 20-fold difference in half-life between parent and metabolite in water, and 12-fold in soil, quantifies the temporal separation of application, activation, and prolonged herbicidal activity. This profile contrasts with other proherbicides where the parent may persist longer or the metabolite may be less stable, directly influencing the optimal application window and the risk of off-site movement.

Environmental Fate Hydrolysis Persistence Paddy Field

Ligand Basicity and Coordination Chemistry: Pyrazolate vs. Triazolate and Imidazolate

When selecting an anionic bridging ligand for metal-organic frameworks (MOFs) or coordination polymers, the intrinsic basicity of the ligand is a critical design parameter. Computational B3LYP/CEP-31G(d) calculations provide a quantitative ranking of gas-phase proton affinities (PA), a measure of Lewis basicity: triazolate (PA = 340.3 kcal/mol), pyrazolate (PA = 359.2 kcal/mol), imidazolate (PA = 396.2 kcal/mol) [1]. These calculated values align closely with experimental gas-phase PAs (e.g., pyrazolate PA = 353.7 ± 2.1 kcal/mol) [1]. This data positions pyrazolate as possessing intermediate basicity between triazolate and imidazolate, offering a distinct electronic environment for metal coordination. This directly impacts the stability, electronic properties, and catalytic activity of the resulting complexes, providing a rational basis for ligand selection in materials science and catalysis.

Coordination Chemistry Ligand Design Proton Affinity Metal-Organic Frameworks

Thermal Stability Tuning in Coordination Polymers: Effect of Pyrazolate Substituents

The thermal stability of pyrazolate-bridged palladium(II) coordination polymers is tunable based on the position of substituents on the pyrazole ring. Thermogravimetric (TG) analysis of polymers with varying pyrazolate ligands (unsubstituted Pz⁻, 4-methyl Pz⁻, 3,5-dimethyl Pz⁻, and 4-iodo Pz⁻) reveals a clear trend: substituents at the 4-position do not significantly affect thermal stability, whereas substituents at the 3 and 5 positions reduce the stability of the main chain [1]. This is a class-level inference that directly impacts the processing and application temperature range of materials derived from pyrazolate ligands. For procurement of pyrazolate precursors, this knowledge enables the selection of specific substituted pyrazolates (e.g., 4-substituted vs. 3,5-disubstituted) to achieve desired thermal properties in the final polymer or framework.

Coordination Polymers Thermal Stability Substituent Effects Palladium Complexes

Anion Binding Selectivity of Pyrazolate-Based Nanojars

Pyrazolate ligands assembled into copper-based nanojars ([anion⊂{Cu(OH)(pz)}n]²⁻, n = 27-33) exhibit remarkable anion binding selectivity. These nanojars are totally selective for either CO₃²⁻ or SO₄²⁻ over a range of other anions including NO₃⁻, ClO₄⁻, BF₄⁻, Cl⁻, Br⁻, and I⁻ [1]. However, the unmodified nanojars cannot differentiate between carbonate and sulfate themselves. Through rigidification of the nanojar outer shell by tethering pairs of pyrazole ligands, selectivity for either carbonate (using L2, L4-L6 linkers) or sulfate (using L3 linker) can be achieved [1]. This demonstrates that pyrazolate-based systems offer a tunable platform for high-specificity anion binding, a property not universally shared by other azolate-based supramolecular assemblies.

Supramolecular Chemistry Anion Recognition Nanojars Selectivity

High-Value Application Scenarios for Pyrazolate (CAS 58011-68-0) Based on Quantitative Differentiation


Environmental Fate Modeling and Residue Analysis in Paddy Ecosystems

The 20-fold difference in half-life between pyrazolate parent and its active metabolite DTP (0.87 vs. 17 days in water) [1] makes pyrazolate an ideal model compound for studying proherbicide activation and environmental persistence. Its use as a certified reference standard is essential for accurate quantification in residue analysis methods, such as those employing HPLC or LC-MS/MS, as validated by suppliers . This scenario applies to environmental chemistry laboratories, regulatory agencies, and agrochemical companies conducting fate and transport studies or developing mitigation strategies for paddy field runoff.

Rational Design of Pyrazolate-Based Metal-Organic Frameworks (MOFs) and Catalysts

The intermediate proton affinity of pyrazolate (359.2 kcal/mol) relative to triazolate (340.3 kcal/mol) and imidazolate (396.2 kcal/mol) [1] provides a precise electronic tuning knob for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. Researchers can select pyrazolate to achieve a specific ligand field strength, influencing the catalytic activity of MOF-encapsulated metal centers or the gas sorption properties of porous frameworks. This is particularly relevant for the development of robust, thermally stable MOFs for heterogeneous catalysis or gas separation, where the stability of 4-substituted pyrazolates is advantageous .

Development of Selective Anion Receptors and Sensors

Pyrazolate's capacity to form nanojars with high selectivity for sulfate or carbonate over other common anions [1] positions it as a valuable building block in supramolecular chemistry. This scenario is applicable to researchers designing novel anion receptors, extractants for water purification, or components in chemical sensors. The ability to achieve selectivity for sulfate vs. carbonate by modifying the linker length between pyrazolate units provides a rational design strategy not readily available with other azole-based ligands.

Comparative Herbicide Efficacy and Resistance Studies

The 144-fold difference in in vitro HPPD inhibition between pyrazolate (IC50 = 52 nM) and the related herbicide pyrazoxyfen (IC50 = 7.5 μM) [1] makes pyrazolate a critical tool in weed science. It serves as a reference compound for studying proherbicide activation pathways, quantifying target-site sensitivity in resistant weed populations, and benchmarking the potency of novel HPPD inhibitors. This application is central to academic research groups and agrochemical discovery programs focused on herbicide mode of action and resistance management.

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